(3-Chloro-4-propoxyphenyl)methanol
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Overview
Description
(3-Chloro-4-propoxyphenyl)methanol: is an organic compound with the molecular formula C10H13ClO2 and a molecular weight of 200.66 g/mol It is characterized by a chloro-substituted phenyl ring with a propoxy group and a methanol group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-propoxyphenyl)methanol typically involves the reaction of 3-chloro-4-propoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a primary alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-4-propoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.
Major Products Formed:
Oxidation: 3-Chloro-4-propoxybenzaldehyde or 3-Chloro-4-propoxybenzoic acid.
Reduction: 3-Chloro-4-propoxyphenylmethane.
Substitution: 3-Amino-4-propoxyphenylmethanol or 3-Thio-4-propoxyphenylmethanol.
Scientific Research Applications
Chemistry: (3-Chloro-4-propoxyphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound can be used to study the effects of chloro-substituted phenyl compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit therapeutic properties and can be investigated for their efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its unique chemical structure makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3-Chloro-4-propoxyphenyl)methanol depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and propoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
- (3-Chloro-4-ethoxyphenyl)methanol
- (3-Chloro-4-methoxyphenyl)methanol
- (3-Chloro-4-butoxyphenyl)methanol
Comparison: (3-Chloro-4-propoxyphenyl)methanol is unique due to the presence of the propoxy group, which can influence its chemical reactivity and physical properties. Compared to its ethoxy and methoxy analogs, the propoxy group provides a longer alkyl chain, potentially affecting the compound’s solubility and interaction with other molecules. The butoxy analog, on the other hand, has an even longer alkyl chain, which may further alter its properties and applications.
Properties
IUPAC Name |
(3-chloro-4-propoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6,12H,2,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVBLZLWPCIVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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